molecular formula C15H23BrN2O B3070274 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine CAS No. 1001784-85-5

1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine

Cat. No.: B3070274
CAS No.: 1001784-85-5
M. Wt: 327.26 g/mol
InChI Key: NWNPCGDUVMASTR-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine is an organic compound that features a bromophenoxy group attached to a propyl chain, which is further linked to an ethylpiperazine moiety

Properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-2-17-9-11-18(12-10-17)8-3-13-19-15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNPCGDUVMASTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine typically involves the reaction of 4-bromophenol with 1,3-dibromopropane to form 3-(4-bromophenoxy)propyl bromide. This intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenoxy)propyl thiocyanate
  • 4-Bromo-2-nitrotoluene
  • 4-Ethylpiperazine derivatives

Uniqueness

1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine is unique due to the combination of its bromophenoxy and ethylpiperazine groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .

Biological Activity

1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine is a synthetic compound with the molecular formula C15H23BrN2O. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure includes a piperazine ring, which is known for its versatility in medicinal chemistry, and a bromophenoxy group that may influence its biological interactions.

The biological activity of this compound is thought to involve its interaction with various biological targets, including receptors and enzymes. While specific mechanisms remain under investigation, similar compounds have been shown to modulate neurotransmitter systems and exhibit effects on G protein-coupled receptors (GPCRs), particularly dopamine receptors .

Pharmacological Profile

This compound has been evaluated for several pharmacological effects:

  • Dopamine Receptor Agonism : Preliminary studies suggest that this compound may act as an agonist at dopamine receptors, particularly the D3 subtype. This interaction could have implications for neuropsychiatric disorders, as D3 receptor agonists are known to provide neuroprotective effects .
  • Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Research indicates potential efficacy against various bacterial strains, which is crucial in the context of rising antibiotic resistance .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of dopamine receptor agonists, compounds similar to this compound were found to protect against neurodegeneration induced by toxins in animal models. This suggests that the compound may share similar protective qualities due to its interaction with dopamine receptors .

Study 2: Antimicrobial Efficacy

Research has demonstrated that derivatives of piperazine exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundPiperazine derivativePotential D3 receptor agonism
4-(3-(3-Bromophenoxy)propyl)morpholineMorpholine derivativeAntimicrobial and antifungal properties
Azepane-1-carboximidamide hydrochlorideAzepane derivativeBroad range of biological activities

The comparison highlights the unique positioning of the bromophenoxy group in this compound, which may confer distinct biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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